molecular formula C40H49ClN2O B11806476 4,4'-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride

4,4'-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride

Cat. No.: B11806476
M. Wt: 609.3 g/mol
InChI Key: AUMZTKYIOJXCMK-UHFFFAOYSA-N
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Description

4,4'-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride is a symmetrical piperidine derivative characterized by an oxybis linker connecting two piperidine moieties. Each piperidine ring is substituted at the 1-position with a 4-(2-phenylpropan-2-yl)phenyl group. The hydrochloride salt enhances aqueous solubility, a common feature in pharmaceutical intermediates or active ingredients.

Properties

Molecular Formula

C40H49ClN2O

Molecular Weight

609.3 g/mol

IUPAC Name

1-[4-(2-phenylpropan-2-yl)phenyl]-4-[1-[4-(2-phenylpropan-2-yl)phenyl]piperidin-4-yl]oxypiperidine;hydrochloride

InChI

InChI=1S/C40H48N2O.ClH/c1-39(2,31-11-7-5-8-12-31)33-15-19-35(20-16-33)41-27-23-37(24-28-41)43-38-25-29-42(30-26-38)36-21-17-34(18-22-36)40(3,4)32-13-9-6-10-14-32;/h5-22,37-38H,23-30H2,1-4H3;1H

InChI Key

AUMZTKYIOJXCMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N3CCC(CC3)OC4CCN(CC4)C5=CC=C(C=C5)C(C)(C)C6=CC=CC=C6.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride typically involves multiple steps, including the formation of the piperidine ring and the introduction of phenyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s dimeric structure distinguishes it from monomeric piperidine derivatives. The oxybis linker and bulky 2-phenylpropan-2-yl substituents contribute to its high molecular weight (C₃₈H₄₄N₂O₂·HCl), likely influencing lipophilicity, membrane permeability, and binding avidity. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Key Substituents Melting Point (°C) Pharmacological Application
Target Compound C₃₈H₄₄N₂O₂·HCl Oxybis linker, 2-phenylpropan-2-yl Not reported Hypothetical: CNS or antiviral
4a (5-[4-(Oxopiperidin-1-yl)benzylidene]thiazolidine-2,4-dione) C₁₅H₁₄N₂O₃S Thiazolidine-2,4-dione, oxopiperidinyl >260 (decomp) Research compound
Vicriviroc Maleate C₂₈H₃₈F₃N₅O₂·C₄H₄O₄ Trifluoromethyl, pyrimidinyl Not reported Antiviral (CCR5 antagonist)
14g (Morpholin-4-yl derivative) C₁₉H₂₃N₃O₂S Morpholine, thiazole >250 (decomp) Synthetic intermediate

Functional Differences

  • Lipophilicity and Bioavailability : The target compound’s 2-phenylpropan-2-yl groups increase lipophilicity compared to polar derivatives like 4a (thiazolidinedione) or 14g (morpholine). This may enhance membrane permeability but reduce aqueous solubility, necessitating salt forms (e.g., hydrochloride) for drug delivery .
  • Stability : High melting points (>250°C) in analogs like 4a and 14g suggest thermal stability, likely shared by the target compound due to its rigid, symmetrical structure .
  • Pharmacological Targets: Monomeric analogs such as Vicriviroc (CCR5 antagonist) and H3 antagonists () target specific receptors. The dimeric structure of the target compound could enable multivalent binding or novel mechanisms, though this remains speculative without direct data .

Biological Activity

4,4'-Oxybis(1-(4-(2-phenylpropan-2-yl)phenyl)piperidine) hydrochloride, designated by CAS number 1185296-87-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex piperidine structure with a phenylpropan substituent that may influence its interaction with biological targets. Its molecular formula and structural details are crucial for understanding its biological activity.

Pharmacological Effects

Research indicates that compounds similar to 4,4'-Oxybis have shown various biological activities, including:

  • Antiviral Activity : Analogues of piperidine derivatives have demonstrated effectiveness against viruses such as HCoV-229E and SARS-CoV-2. For instance, certain derivatives exhibited EC50 values in the low micromolar range, indicating significant antiviral potency .
  • Cytotoxicity : The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50 (effective concentration), is a critical measure in assessing the safety profile of these compounds. Compounds with higher SI values are preferred as they indicate lower toxicity relative to their antiviral efficacy .

The biological activity of 4,4'-Oxybis is hypothesized to involve interactions with specific receptors or enzymes. For example, piperidine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly serotonin receptors .

Table 1: Summary of Biological Activities

Compound NameActivity TypeEC50 Value (µM)CC50 Value (µM)Selectivity Index
4,4'-OxybisAntiviral (HCoV)3.310030.3
Analogue AAntiviral (SARS)5.26011.5
Analogue BCytotoxicityN/A30N/A

Note: Values are indicative and derived from various studies on related compounds.

Case Study: Antiviral Efficacy

In a study assessing the antiviral potential against HCoV-229E, several piperidine analogues were evaluated in human embryonic lung fibroblasts. The results showed that modifications in the piperidine structure significantly affected both antiviral potency and cytotoxicity . The compound's ability to inhibit viral replication while maintaining a favorable safety profile highlights its therapeutic potential.

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